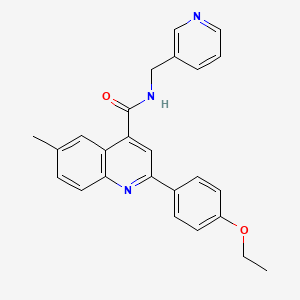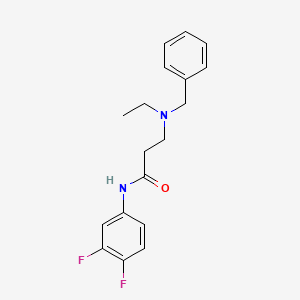![molecular formula C22H15FO4 B5835486 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid, also known as FBA, is a synthetic compound that belongs to the class of benzofuran derivatives. FBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Wirkmechanismus
The exact mechanism of action of 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is not fully understood. However, several studies have suggested that 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has also been shown to modulate the expression of several genes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has been reported to exhibit low toxicity and high selectivity towards cancer cells. 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the tumor microenvironment. 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has several advantages for lab experiments, including its high purity, low toxicity, and high selectivity towards cancer cells. 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid can be easily synthesized using various methods, and its structure can be modified to improve its potency and selectivity. However, 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential of 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid in various fields. One possible direction is to investigate the structure-activity relationship of 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid to identify more potent and selective derivatives. Another direction is to explore the potential of 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Moreover, the development of new methods for synthesizing 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid and improving its solubility and pharmacokinetic properties can also be explored.
Synthesemethoden
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. The most common method for synthesizing 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is the Suzuki-Miyaura coupling reaction, which involves the reaction between 2-phenyl-1-benzofuran-3-carboxylic acid and 4-fluorobenzylboronic acid in the presence of a palladium catalyst and a base. The reaction yields 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has also been shown to possess anti-inflammatory, anti-angiogenic, and anti-metastatic properties. Moreover, 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has been reported to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and histone deacetylase, which are involved in various biological processes.
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO4/c23-16-8-6-14(7-9-16)13-26-17-10-11-19-18(12-17)20(22(24)25)21(27-19)15-4-2-1-3-5-15/h1-12H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMWWCZCGYKXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)


![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)


